molecular formula C10H19NO2 B8734486 1-Methylpiperidin-4-yl butanoate CAS No. 311802-59-2

1-Methylpiperidin-4-yl butanoate

Cat. No.: B8734486
CAS No.: 311802-59-2
M. Wt: 185.26 g/mol
InChI Key: ZDIPDZCEYMNVHW-UHFFFAOYSA-N
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Description

1-Methylpiperidin-4-yl butanoate is a piperidine derivative characterized by a methyl group at the 1-position of the piperidine ring and a butanoate ester moiety at the 4-position.

Properties

CAS No.

311802-59-2

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

(1-methylpiperidin-4-yl) butanoate

InChI

InChI=1S/C10H19NO2/c1-3-4-10(12)13-9-5-7-11(2)8-6-9/h9H,3-8H2,1-2H3

InChI Key

ZDIPDZCEYMNVHW-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)OC1CCN(CC1)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following sections compare 1-methylpiperidin-4-yl butanoate with compounds sharing structural motifs such as piperidine rings, ester/amide linkages, or butanoate derivatives.

Piperidine-Based Esters and Amides

  • 4-Methoxybutyrylfentanyl (N-(4-methoxyphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]butanamide): Structural Differences: Replaces the ester group of this compound with a butanamide group. The addition of a 4-methoxyphenyl and phenethyl substituent enhances opioid receptor affinity, making it pharmacologically active .
  • 1-Methylpiperidin-4-yl 4-Iodobenzoate: Functional Group Variation: Substitutes butanoate with a 4-iodobenzoate ester. The iodine atom increases molecular weight (284 g/mol) and may influence radiolabeling applications, as noted in neurological imaging studies .

Aliphatic Butanoate Esters

  • Ethyl Butanoate: Applications: Widely used in flavoring (e.g., fruity notes in tamarillo fruit) and biofuels. Kinetic studies show faster esterification rates compared to bulkier piperidine derivatives, likely due to steric hindrance in the latter . Metabolism: Integrates into butanoate pathways, producing metabolites like (R)-3-hydroxybutanoate and acetoacetic acid, which are critical in ketone body synthesis .
  • Isoamyl Butyrate (3-Methylbutyl Butanoate): Industrial Use: A flavoring agent with global consumption data tracked since 1995.

Piperidine Derivatives with Alternative Substituents

  • 1-Methyl-4-Phenylpiperidin-4-yl Butyrate Hydrochloride :

    • Structural Modifications : Incorporates a phenyl group at the 4-position of the piperidine ring, increasing aromaticity and likely altering receptor binding compared to the methyl-substituted analog. Reported as a hydrochloride salt, enhancing water solubility .
  • N’-(1-Methylpiperidin-4-yl)(tert-butoxy)carbohydrazide :

    • Functional Groups : Replaces the ester with a carbohydrazide group. This modification shifts reactivity toward hydrazine-based chemistry, useful in synthetic intermediates rather than ester-dependent applications .

Data Tables

Table 1: Key Physicochemical Properties of Selected Compounds

Compound Molecular Formula Functional Groups Key Applications References
This compound C₁₀H₁₉NO₂ Piperidine, ester Understudied (potential CNS applications)
4-Methoxybutyrylfentanyl C₂₃H₂₉N₂O₂ Piperidine, amide, aromatic Opioid analog
Ethyl Butanoate C₆H₁₂O₂ Aliphatic ester Flavoring, biofuels
Isoamyl Butyrate C₉H₁₈O₂ Branched ester Fragrance, food additive

Research Findings and Implications

  • Ester vs. Amide Stability : Piperidine amides (e.g., 4-Methoxybutyrylfentanyl) exhibit greater metabolic stability than esters, aligning with their prolonged pharmacological effects .
  • Sensory Applications: Aliphatic esters (ethyl butanoate, isoamyl butyrate) dominate flavor/fragrance markets due to volatility, while piperidine esters may require structural optimization for similar applications .

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